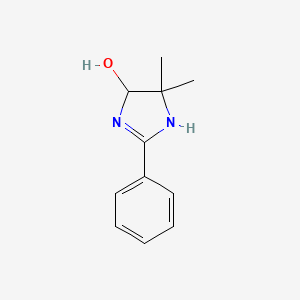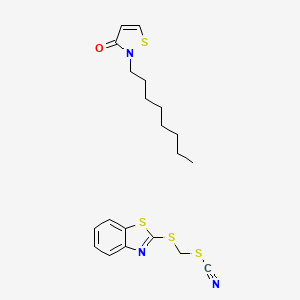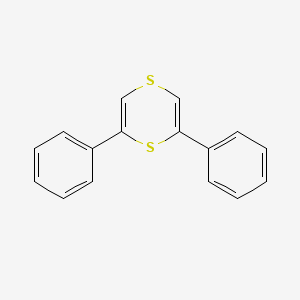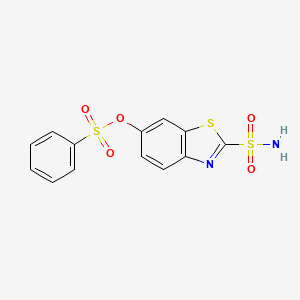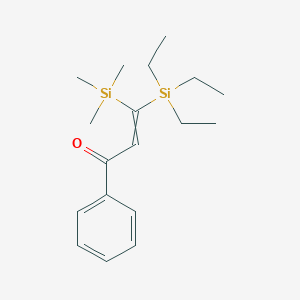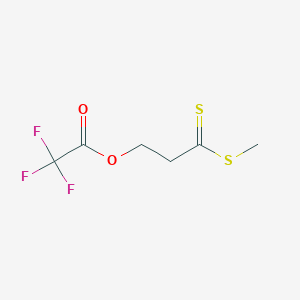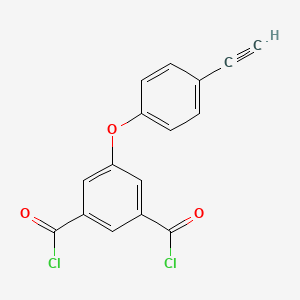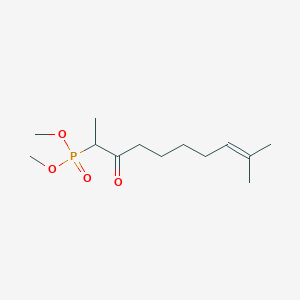![molecular formula C17H16S B14348514 1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene CAS No. 95616-11-8](/img/structure/B14348514.png)
1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique cyclopropene ring structure substituted with methyl and methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a dibenzylideneacetone derivative with a sulfur-containing reagent under controlled conditions to introduce the methylsulfanyl group. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available benzene derivatives. The process includes the formation of the cyclopropene ring followed by the introduction of the methyl and methylsulfanyl groups through selective functionalization reactions. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene involves its interaction with molecular targets through its functional groups. The cyclopropene ring and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include electrophilic and nucleophilic reactions, depending on the specific application and conditions.
相似化合物的比较
Similar Compounds
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopropane-1,2-diyl]dibenzene: Similar structure but with a cyclopropane ring instead of cyclopropene.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclobutane-1,2-diyl]dibenzene: Contains a cyclobutane ring.
1,1’-[3-Methyl-3-(methylsulfanyl)cyclopentane-1,2-diyl]dibenzene: Contains a cyclopentane ring.
Uniqueness
1,1’-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene is unique due to its cyclopropene ring, which imparts distinct reactivity and properties compared to its cyclopropane, cyclobutane, and cyclopentane analogs
属性
CAS 编号 |
95616-11-8 |
|---|---|
分子式 |
C17H16S |
分子量 |
252.4 g/mol |
IUPAC 名称 |
(3-methyl-3-methylsulfanyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16S/c1-17(18-2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
NKUJMFBFPXKSBC-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


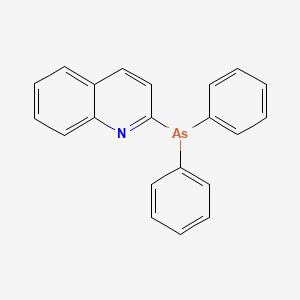
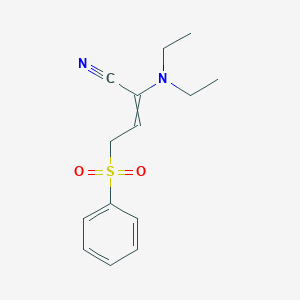
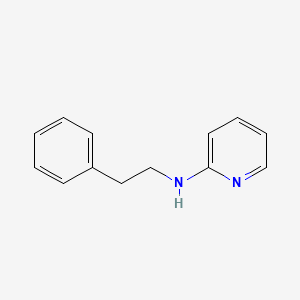
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

